molecular formula C19H25ClN4O2S B6486347 4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 863558-60-5

4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6486347
CAS No.: 863558-60-5
M. Wt: 408.9 g/mol
InChI Key: DVYOJEXFPKIDKK-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core attached to a 4-chlorobenzene ring and a substituted ethyl group bearing a pyridin-3-yl moiety and a 4-ethylpiperazine ring. Its molecular formula is C₁₉H₂₄ClN₅O₂S, with a molecular weight of 433.95 g/mol.

Properties

IUPAC Name

4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2S/c1-2-23-10-12-24(13-11-23)19(16-4-3-9-21-14-16)15-22-27(25,26)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYOJEXFPKIDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Sulfonamides

(a) 4-Chloro-N-[2-(Piperazin-1-yl)ethyl]benzene-1-sulfonamide Dihydrochloride
  • Molecular Formula : C₉H₁₃BrClNS (as dihydrochloride).
  • Key Features : Lacks the pyridin-3-yl and ethyl groups but retains the piperazine-sulfonamide backbone. This simplification reduces molecular weight (282.63 g/mol ) and may alter receptor binding compared to the target compound .
(b) 4-Chloro-3-Piperidin-1-ylsulfonyl-N-[2-(4-Sulfamoylphenyl)ethyl]benzamide
  • Molecular Formula : C₂₀H₂₄ClN₃O₅S₂.
  • Key Features: Replaces the ethylpiperazine with a piperidine-sulfonyl group and introduces a benzamide linkage.

Pyridine/Thiazole-Linked Sulfonamides

(a) 4-Chloro-N-{2-[2-(Pyridin-3-yl)-1,3-Thiazol-4-yl]ethyl}benzene-1-sulfonamide (BG15339)
  • Molecular Formula : C₁₆H₁₄ClN₃O₂S₂.
  • Key Features: Substitutes the ethylpiperazine with a thiazole-pyridine hybrid. Molecular weight is 379.88 g/mol .
(b) 4-Fluoro-N-{2-[4-Methyl-2-(Pyridin-3-yl)-1,3-Thiazol-5-yl]ethyl}benzene-1-sulfonamide
  • Molecular Formula : C₁₇H₁₆FN₃O₂S₂.
  • Key Features : Fluoro substitution at the benzene ring and a methyl-thiazole-pyridine system. The fluoro group may enhance metabolic stability compared to chloro, while the methyl-thiazole alters electronic properties (377.46 g/mol ) .

Heterocyclic Sulfonamides with Pharmacological Relevance

(a) Ilacirnon (CCR2 Antagonist)
  • Molecular Formula : C₂₀H₁₃ClF₃N₅O₃S.
  • Key Features : Contains a pyrrolo[2,3-d]pyrimidine-carbonyl group instead of ethylpiperazine. This compound’s CCR2 antagonism highlights how heterocyclic variations (e.g., pyrimidine vs. pyridine) dictate target specificity. Molecular weight is 511.86 g/mol .
(b) N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide
  • Molecular Formula: Not specified, but features an anilinopyridine group. The methylbenzenesulfonamide and aniline substituents contrast with the chloro and ethylpiperazine groups of the target compound, likely influencing solubility and binding kinetics .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
4-Chloro-N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide C₁₉H₂₄ClN₅O₂S 433.95 Ethylpiperazine, pyridin-3-yl
4-Chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride C₉H₁₃BrClNS 282.63 Piperazine, no pyridine
BG15339 C₁₆H₁₄ClN₃O₂S₂ 379.88 Thiazole-pyridine hybrid
Ilacirnon C₂₀H₁₃ClF₃N₅O₃S 511.86 Pyrrolopyrimidine-carbonyl
4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₂₀H₂₄ClN₃O₅S₂ 486.0 Piperidine-sulfonyl, benzamide

Key Differentiators and Implications

  • Ethylpiperazine vs.
  • Chloro vs. Fluoro Substituents : Chloro groups may enhance lipophilicity compared to fluoro, affecting membrane permeability .
  • Molecular Weight: Higher molecular weights (e.g., ilacirnon at 511.86 g/mol) may limit bioavailability, suggesting the target compound’s intermediate size (433.95 g/mol) could offer a balance .

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